![molecular formula C16H24O2 B181673 Methyl 3,5-Di-tert-butylbenzoate CAS No. 64277-87-8](/img/structure/B181673.png)
Methyl 3,5-Di-tert-butylbenzoate
Overview
Description
Methyl 3,5-Di-tert-butylbenzoate is a chemical compound with the molecular formula C16H24O2 . It is also known by other names such as 3,5-Di-tert-butylbenzoic Acid Methyl Ester and methyl 3,5-ditert-butylbenzoate .
Molecular Structure Analysis
The molecular weight of Methyl 3,5-Di-tert-butylbenzoate is 248.36 g/mol . The InChI string representation of its structure isInChI=1S/C16H24O2/c1-15(2,3)12-8-11(14(17)18-7)9-13(10-12)16(4,5)6/h8-10H,1-7H3
. The compound has a complexity of 271 and contains 18 heavy atoms . Physical And Chemical Properties Analysis
Methyl 3,5-Di-tert-butylbenzoate is a solid at 20 degrees Celsius . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 248.177630004 g/mol . The topological polar surface area of the compound is 26.3 Ų .Scientific Research Applications
Metabolism and Biological Interactions : The metabolism of related compounds like 3,5-di-tert-butyl-4-hydroxytoluene (BHT) has been studied extensively in both rats and humans, revealing differences in how these compounds are processed by different species (Daniel, Gage, & Jones, 1968).
Synthetic Applications : Methyl 3,5-Di-tert-butylbenzoate and its derivatives have been synthesized for various applications. For example, 3,5-Di-tert-butyl-4-hydroxybenzoic acid has been synthesized with specific methods showing its potential for various chemical applications (Yi, 2003).
Chemical Reactions and Catalysis : This compound and its derivatives are used in chemical reactions such as α-methylation of 1,3-dicarbonyl compounds, highlighting their role as reactants or catalysts in organic synthesis (Guo, Wang, Jiang, & Yu, 2014).
Solubility and Phase Equilibrium Studies : The solubility of related compounds like para-tert-butylbenzoic acid in various solvents has been measured, providing insight into the physical properties of these compounds (Aniya et al., 2017).
Electrochemical Synthesis : Electrochemical methods have been developed for the synthesis of derivatives of Methyl 3,5-Di-tert-butylbenzoate, such as benzoxazole derivatives, indicating its relevance in green chemistry applications (Salehzadeh, Nematollahi, & Hesari, 2013).
Pharmaceutical Research : Derivatives of Methyl 3,5-Di-tert-butylbenzoate have been studied for their potential antibacterial activity against specific bacterial strains, showing the compound's relevance in medicinal chemistry (Vinšová et al., 2004).
Cyclic Synthesis Using Bismuth-Based Chemistry : Bismuth-based chemistry has been used for the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, demonstrating the utility of this compound in complex chemical syntheses (Kindra & Evans, 2014).
Study of Steric Effects : The steric effects of the tert-butyl group in compounds like tert-butylbenzoic acids have been investigated to understand their chemical behavior in different phases (Kulhanek et al., 1999).
properties
IUPAC Name |
methyl 3,5-ditert-butylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)12-8-11(14(17)18-7)9-13(10-12)16(4,5)6/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIOQJMJXFVPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533244 | |
Record name | Methyl 3,5-di-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-Di-tert-butylbenzoate | |
CAS RN |
64277-87-8 | |
Record name | Methyl 3,5-di-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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